molecular formula C27H38N8O B2587500 Flt3-IN-3 CAS No. 2229050-90-0

Flt3-IN-3

カタログ番号 B2587500
CAS番号: 2229050-90-0
分子量: 490.656
InChIキー: SAEGVASGMTZGFI-AQYVVDRMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FLT3 (Fms-like tyrosine kinase 3) is a type III receptor tyrosine kinase, which is an important target for anti-cancer therapy . It is found in the outer membrane of certain cell types where a specific protein called FLT3 ligand can attach (bind) to it . This binding activates the FLT3 protein, which subsequently activates a series of proteins inside the cell that are part of multiple signaling pathways .


Molecular Structure Analysis

The molecular structure of FLT3 inhibitors varies. FLT3 itself is composed of five extracellular immunoglobulin-like domains, an extracellular domain, a transmembrane domain, a juxtamembrane domain, and a tyrosine-kinase domain .


Chemical Reactions Analysis

FLT3 inhibitors work by binding to the FLT3 protein, preventing it from sending signals for cell growth and division. This can help to slow the growth of cancer cells .

科学的研究の応用

Role in Hematopoiesis and Leukemia

Flt3-IN-3 is significant in hematopoiesis and leukemia research. FLT3, a receptor tyrosine kinase expressed by immature hematopoietic cells, is crucial for stem cell and immune system development. Its mutations are found in approximately 30% of acute myelogenous leukemia patients, often indicating a poor prognosis. These mutations result in constitutive tyrosine kinase activity and potentially cooperate with other leukemia oncogenes, making FLT3 an attractive therapeutic target for kinase inhibitors in patients with these mutations (Gilliland & Griffin, 2002).

Influence on Dendritic and Natural Killer Cells

Flt3-IN-3 is also important in the development of dendritic cells (DCs) and natural killer (NK) cells. The Flt3 ligand (Flt3L) is a nonredundant cytokine essential for the development of type I interferon–producing cells and DCs, confined to Flt3+ hematopoietic progenitor cells. Overexpression of human Flt3 enhances the IPC and DC differentiation potential, indicating Flt3's significant role in immune regulation (Onai et al., 2006).

Impact on Acute Myeloid Leukemia (AML)

In AML, activating mutations of FLT3 are frequent and associated with poor clinical outcomes. These mutations activate multiple intracellular signaling pathways, leading to cell proliferation and anti-apoptosis. FLT3 mutations in AML represent a key area of research for developing targeted therapies and understanding resistance mechanisms (Kiyoi et al., 2019).

FLT3 in Cardiomyocyte Cytoprotection

Surprisingly, FLT3 activation can also benefit cardiac tissue. FLT3 activation has shown a protective effect on cardiomyocytes post-myocardial infarction, suggesting potential therapeutic applications in ischemic cardiac injury. This indicates FLT3's broader physiological implications beyond hematopoiesis (Pfister et al., 2014).

作用機序

FLT3 inhibitors work by blocking the action of the FLT3 protein, which is often overactive in people with certain types of leukemia. This can help to slow the growth of cancer cells .

Safety and Hazards

The safety and hazards of FLT3 inhibitors can vary depending on the specific drug and the patient’s overall health. Some common side effects of FLT3 inhibitors can include nausea, vomiting, diarrhea, and fatigue .

将来の方向性

The future of FLT3 inhibitors is promising, with ongoing research into new drugs and combination therapies. For example, antileukemic synergistic effects of FLT3 inhibitors and venetoclax are currently being evaluated in several clinical trials .

特性

IUPAC Name

2-N-(4-aminocyclohexyl)-9-cyclopentyl-6-N-[4-(morpholin-4-ylmethyl)phenyl]purine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N8O/c28-20-7-11-22(12-8-20)31-27-32-25(24-26(33-27)35(18-29-24)23-3-1-2-4-23)30-21-9-5-19(6-10-21)17-34-13-15-36-16-14-34/h5-6,9-10,18,20,22-23H,1-4,7-8,11-17,28H2,(H2,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEGVASGMTZGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)CN6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flt3-IN-3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。